Carbamic acid, bis(1-methylethyl)-

Description

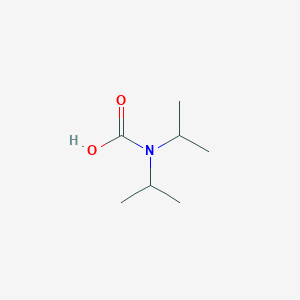

Structure

2D Structure

3D Structure

Properties

CAS No. |

69777-49-7 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

di(propan-2-yl)carbamic acid |

InChI |

InChI=1S/C7H15NO2/c1-5(2)8(6(3)4)7(9)10/h5-6H,1-4H3,(H,9,10) |

InChI Key |

SUAKTVZNCRAEJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Carbamates

Classical and Contemporary Approaches to Carbamate (B1207046) Synthesis

Classical methods for carbamate synthesis have been refined over decades and remain fundamental in many laboratory and industrial settings. These are often complemented by contemporary variations that improve efficiency, safety, and substrate scope.

A versatile and increasingly relevant method for carbamate synthesis is the three-component coupling of an amine, carbon dioxide (CO₂), and an electrophile. This approach utilizes CO₂ as an inexpensive, non-toxic, and renewable C1 building block. The general mechanism involves the initial reaction of a primary or secondary amine with CO₂ to form a carbamate salt in situ. This carbamate anion then serves as a nucleophile, attacking an electrophile, typically an alkyl halide, to yield the final carbamate ester.

For the synthesis of a derivative of Carbamic acid, bis(1-methylethyl)-, the secondary amine diisopropylamine (B44863) would first react with CO₂. This reaction, often facilitated by a base, forms the diisopropylcarbamate anion. thieme-connect.comnih.gov This intermediate is then alkylated by an electrophile.

2 R₂NH + CO₂ ⇌ R₂NCO₂⁻ + R₂NH₂⁺ R₂NCO₂⁻ + R'X → R₂NCO₂R' + X⁻

Several bases and catalytic systems have been developed to promote this transformation efficiently under mild conditions. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base is common. sigmaaldrich.commit.edu An alternative system employs cesium carbonate (Cs₂CO₃) in conjunction with tetrabutylammonium (B224687) iodide (TBAI), which effectively promotes the reaction at room temperature and prevents common side reactions such as the N-alkylation of the starting amine. lookchem.comnih.gov Continuous flow processes have also been developed, allowing for precise control over reaction parameters and reducing reaction times. sigmaaldrich.commit.edu

Table 1: Conditions for Three-Component Carbamate Synthesis

| Base/Catalyst | Electrophile | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| DBU | Alkyl Bromides | Acetonitrile (B52724) | 70 °C, 3 bar CO₂ | Continuous flow; avoids N-alkylation | sigmaaldrich.com |

| Cs₂CO₃ / TBAI | Alkyl Halides | DMF | Room Temp., 1 atm CO₂ | Mild conditions; high purity; avoids overalkylation | nih.gov |

| K₂CO₃ | Alkyl Halides | PEG 400 | Ambient Temp. | PEG acts as solvent and phase-transfer catalyst | sigmaaldrich.com |

The most traditional and widely used method for synthesizing carbamates is the reaction of an isocyanate with an alcohol or phenol. This reaction is typically highly efficient and proceeds via the nucleophilic attack of the hydroxyl group on the electrophilic carbon of the isocyanate group (-N=C=O).

R-N=C=O + R'-OH → R-NH-CO-OR'

To synthesize a derivative of Carbamic acid, bis(1-methylethyl)-, one would theoretically react diisopropyl isocyanate with an alcohol. However, N,N-disubstituted carbamates cannot be formed this way, as the required isocyanate (RN=C=O) would lead to an N-monosubstituted carbamate. Instead, the pathway is relevant for producing N-substituted carbamates where one of the groups on the nitrogen is a hydrogen. For instance, isopropyl isocyanate reacts with isopropyl alcohol (2-propanol) to yield isopropyl N-isopropylcarbamate.

Kinetic studies of the reaction between isocyanates and alcohols, such as 2-propanol, show that secondary alcohols are generally less reactive than primary alcohols due to steric hindrance. kuleuven.benih.gov The reaction mechanism is complex and can involve the participation of multiple alcohol molecules acting as a proton shuttle, forming a reactive supersystem. kuleuven.benih.gov

Given the high toxicity of isocyanate precursors like phosgene (B1210022), isocyanate-free routes are of significant interest. One such approach involves the thermal decomposition of existing carbamates to generate the isocyanate in situ, which can then be trapped by an alcohol. researchgate.netgoogle.com

The use of N,N-disubstituted carbamoyl (B1232498) chlorides provides a direct and reliable route to the corresponding carbamate esters. Diisopropylcarbamoyl chloride is a stable, commercially available reagent that serves as an excellent precursor for derivatives of Carbamic acid, bis(1-methylethyl)-. sigmaaldrich.comlookchem.com It is typically synthesized by reacting diisopropylamine with phosgene or a phosgene equivalent like triphosgene. smolecule.comwikipedia.org

(i-Pr)₂NH + COCl₂ → (i-Pr)₂NCOCl + HCl

The resulting diisopropylcarbamoyl chloride is a potent acylating agent. It reacts readily with a wide variety of nucleophiles, including primary and secondary alcohols, phenols, and thiols, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. wikipedia.orgnih.gov This method is highly versatile for creating a library of carbamate esters.

(i-Pr)₂NCOCl + R-OH → (i-Pr)₂NCO-OR + HCl

Hydrolysis of the carbamoyl chloride leads to the corresponding unstable carbamic acid, which decomposes to diisopropylamine and CO₂. smolecule.comnih.gov

Table 2: Examples of Carbamates Synthesized from N,N-Diisopropylcarbamoyl Chloride

| Nucleophile | Product | Reference |

|---|---|---|

| Various Alkenyl Lithium Reagents | 1-Aryl-1-alkenyl N,N-diisopropylcarbamates | sigmaaldrich.com |

| (Z)-1,3-diphenyl-1-propen-1-ol | (Z)-1,3-diphenyl-1-propenyl N,N-diisopropylcarbamate | sigmaaldrich.com |

Catalytic Synthesis of Carbamate Compounds

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer higher efficiency, selectivity, and sustainability. For carbamate synthesis, palladium and iridium catalysts have emerged as powerful tools.

Palladium catalysis offers several routes to carbamates, primarily through carbonylation reactions. In one approach, palladium catalysts facilitate the oxidative carbonylation of amines and alcohols. While not a direct synthesis of the title compound, studies have shown that diisopropylamine can participate in palladium-catalyzed oxidative aminocarbonylation reactions, demonstrating its compatibility as a substrate in such systems. nih.gov

Another powerful palladium-catalyzed method involves the cross-coupling of aryl or vinyl halides (or triflates) with sodium cyanate (B1221674) (NaOCN). The reaction generates an isocyanate intermediate in situ, which is then trapped by an alcohol present in the reaction mixture to afford N-aryl or N-vinyl carbamates. mit.edu

Ar-X + NaOCN + R'-OH --[Pd catalyst]--> Ar-NHCOOR' + NaX

Furthermore, the palladium-catalyzed oxidative carbonylation of alcohols can produce dialkyl carbonates and oxalates. rsc.org The specific reaction outcome is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. For example, the oxidative carbonylation of isopropanol (B130326) has been studied using various palladium diphosphine complexes. rsc.org

Iridium catalysis has enabled novel transformations for carbamate synthesis, particularly those that incorporate CO₂. A notable example is the enantioselective domino reaction of CO₂, primary amines, and linear allyl chlorides. researchgate.net This reaction, catalyzed by an iridium complex, produces chiral branched allyl carbamates in high yield and enantioselectivity. nih.gov

The mechanism involves the in situ formation of a carbamate anion from the amine and CO₂, which is facilitated by a base such as DABCO (1,4-diazabicyclo[2.2.2]octane). nih.gov Concurrently, the iridium catalyst reacts with the allyl chloride to form a π-allyl-iridium intermediate. The carbamate anion then acts as a nucleophile, attacking the allyl complex to form the C-N bond and generate the final allyl carbamate product. nih.govresearchgate.net This represents a sophisticated catalytic cycle that efficiently utilizes CO₂ for the asymmetric synthesis of complex carbamates.

Table 3: Iridium-Catalyzed Allyl Carbamate Synthesis

| Catalyst System | Reagents | Key Features | Product Type | Reference |

|---|

Other Metal-Mediated Syntheses

The synthesis of carbamates can be effectively catalyzed by a variety of metal-based catalysts. Zinc and lead metal salts have demonstrated notable catalytic activity in the synthesis of aromatic carbamates from dimethyl carbonate (DMC), although the homogeneous nature of these catalysts presents challenges for product separation. google.com Supported zinc acetate (B1210297) catalysts have been explored as an alternative; however, they can be deactivated by the formation of zinc oxide. google.com

To overcome the limitations of homogeneous catalysts, heterogeneous catalysts are preferred due to their durability, reusability, and ease of separation. nih.gov Binary or ternary mixed metal oxides have emerged as effective catalysts for producing aromatic carbamates from amines and dialkyl carbonates, with yields ranging from 60% to 99%. google.com These reactions are typically conducted at temperatures between 100 and 220°C. google.com Cerium oxide (CeO2) has been identified as a promising heterogeneous catalyst for various carbamate synthesis reactions. nih.gov

Other metal-based catalytic systems include those based on copper(I) chloride, which has been found to be an efficient catalyst for certain carbamate formation reactions. nih.gov Nickel-based catalytic systems have also been developed for the dehydrative formation of urethanes from carbon dioxide, an amine, and an alcohol. nih.gov

A range of metals and their compounds have been reported as homogeneous catalysts for carbamate synthesis from CO2, including Si, Sb, Ni, Cs, Ir, Pd, Zn, Ru, Sn, Au, and Al. researchgate.net

Green Chemistry Principles in Carbamate Synthesis

Green chemistry principles are increasingly being applied to carbamate synthesis to develop more environmentally friendly processes. This involves the use of non-toxic, renewable reagents and the development of solvent-free reaction conditions.

Solvent-free, or solid-state, synthesis offers a green alternative to traditional solvent-based methods by reducing waste and avoiding the use of often toxic and flammable organic solvents. arkat-usa.orgtubitak.gov.tr One such approach is "grindstone chemistry," where reactions are conducted by grinding solid reactants together, with the necessary activation energy provided by friction. arkat-usa.org This method has been successfully used to prepare primary carbamates from alcohols or phenols, sodium cyanate, and silica (B1680970) sulfuric acid at room temperature with high yields and purity. arkat-usa.org

Another solvent-free method involves the reaction of methoxycarbonylsulfenyl isocyanate with alcohols, amines, and thiols to produce carbamates, ureas, and S-alkyl thiocarbamates, respectively. conicet.gov.ar These reactions are operationally simple, highly selective, and proceed in high yields with short reaction times. conicet.gov.ar

A key focus of green carbamate synthesis is the replacement of hazardous reagents like phosgene with more sustainable alternatives. rsc.orgrsc.org Carbon dioxide (CO2) is a particularly attractive C1 source as it is non-toxic, non-corrosive, abundant, and inexpensive. rsc.org

The synthesis of carbamates from CO2, amines, and alcohols is a halogen-free approach that utilizes readily available and cheap reagents. rsc.orgrsc.org Basic catalysts can effectively convert both linear and branched aliphatic amines into the corresponding carbamates under mild conditions. rsc.org This method can even be performed without dehydrating agents. rsc.org

Cesium carbonate has been used to promote the synthesis of carbamates from amines, CO2, and alkyl halides in what is described as a three-component coupling reaction. nih.gov Another sustainable approach involves the use of urea (B33335) as an eco-friendly carbonyl source for the synthesis of primary carbamates from alcohols, catalyzed by indium triflate. organic-chemistry.org

Recent research has also demonstrated a method for the direct synthesis of carbamates from Boc-protected amines using lithium tert-butoxide as the sole base, which avoids the need for hazardous reagents and metal catalysts. nih.govresearchgate.netrsc.org

Solid-Phase Synthesis Techniques for Carbamates

Solid-phase synthesis (SPS) is a powerful technique for the preparation of various organic molecules, including carbamates, by anchoring the starting material to a solid support. nih.govacs.org This methodology simplifies purification, as excess reagents and by-products can be easily washed away, and allows for the potential automation of the synthetic process.

A common solid support used in carbamate synthesis is the Merrifield resin. nih.govacs.org In one approach, alcohols or amines are coupled to the Merrifield resin via a CO2 linker in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). acs.orgnih.gov This method provides a mild and efficient route to alkyl carbonates and carbamates on a solid support. acs.orgnih.gov

The use of solid-supported reagents, such as KF/Al2O3, has also been explored for carbamate synthesis through a modified Hofmann rearrangement. nih.gov This solid-supported base offers advantages such as milder reaction conditions and easier work-ups. nih.gov Additionally, solid-base catalysts have been employed in the synthesis of carbamates from symmetrical ureas and organic carbonates. rsc.org

The development of multistep solid-state organic synthesis has enabled the transformation of a pre-existing covalent organic framework (COF) into a crystalline cyclic carbamate-linked framework, a structure not accessible through traditional de novo synthesis. escholarship.org

Stereoselective and Regioselective Synthesis of Carbamate Derivatives

The synthesis of specific stereoisomers (stereoselective synthesis) and the control of the position of chemical bond formation (regioselective synthesis) are crucial for creating complex carbamate derivatives with desired biological activities.

In the context of regioselective synthesis, the installation of a carbamate group at a specific position on a molecule can be challenging. For example, the reaction of a diol with an isocyanate can lead to a mixture of carbamate regioisomers. nih.gov However, the use of specific catalysts, such as the Taylor catalyst, can significantly improve the regioselectivity of such reactions. nih.gov

Stereoselectivity is also a key consideration in carbamate synthesis. For instance, the synthesis of non-symmetric dihydroxyethylene dipeptide isosteres, which are potential HIV-protease inhibitors, has been achieved through a stereoselective reaction sequence involving the opening of an epoxy alcohol with diethyl aluminum cyanide. nih.gov This approach allows for the creation of specific stereochemical configurations in the final carbamate-containing molecule. nih.gov

The development of methods for the stereoselective synthesis of novel cyclic α-hydrazino acid derivatives, which can be incorporated into peptidomimetics, further highlights the importance of controlling stereochemistry in the synthesis of complex carbamate structures. nih.gov

Advanced Computational and Theoretical Investigations of Carbamates

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the intrinsic electronic properties and reactivity of molecules, providing insights that are often difficult to obtain through experimental means alone. rsc.org For carbamates, such as carbamic acid, bis(1-methylethyl)-, these computational approaches can predict molecular geometries, charge distributions, and the energies of different electronic states, which are fundamental to understanding their stability and chemical behavior.

Gas Phase and Solvated State Analysis of Carbamate (B1207046) Species

The stability of carbamates is significantly influenced by the surrounding solvent environment. wur.nlnih.gov Solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, are employed in quantum chemical calculations to simulate the effect of a solvent. wur.nlnih.gov These models have been used to study the stabilities of carbamates formed from sterically hindered amines, a class to which diisopropylamine (B44863) (the precursor to carbamic acid, bis(1-methylethyl)-) belongs. wur.nlnih.gov Studies on other sterically hindered amines have shown that increased steric hindrance around the nitrogen atom can lead to a reduction in carbamate stability. wur.nlnih.gov This is a crucial factor for applications like CO2 capture, where the ease of carbamate breakdown is desirable for solvent regeneration. wur.nlnih.gov

In the case of diisopropylamine reacting with CO2, the solvent plays a critical role. In aprotic solvents like N-methyl-2-pyrrolidone (NMP), the reaction to form the carbamate is severely depressed, and the system behaves more like a physical absorbent. acs.orgacs.org Conversely, in protic solvents like ethylene (B1197577) glycol (MEG), the reactivity is maintained, highlighting the solvent's role in the reaction mechanism. acs.orgacs.org

Table 1: Comparison of Solvated vs. Gas-Phase Properties (Illustrative)

| Property | Gas Phase | Solvated (e.g., Water) |

| Dipole Moment | Lower | Higher |

| Carbamate Stability | Reference | Can be increased or decreased depending on solvent polarity and hydrogen bonding capabilities. |

| Reaction Barrier (Formation) | Higher | Lowered by protic solvents that can stabilize transition states. |

Aggregation State Characterization of Carbamate Intermediates

Carbamate intermediates, particularly those involving metal counterions like lithium, can exist as aggregates in solution. cuny.eduresearchgate.net Computational studies have been employed to investigate the structures and stabilities of these aggregates. cuny.eduresearchgate.net While specific studies on the aggregation of carbamic acid, bis(1-methylethyl)- were not found, research on simpler lithium carbamates provides valuable insights. cuny.eduresearchgate.net

Density Functional Theory (DFT) calculations have been used to explore the potential for monomer, dimer, tetramer, and even hexamer formation of lithium carbamates in both the gas phase and in the presence of ethereal solvents. cuny.edu These studies have shown that the degree of aggregation is a balance between maximizing the coordination of the lithium ion and minimizing steric strain. cuny.edu For sterically hindered carbamates, lower aggregation states like monomers and dimers are generally favored in solution. cuny.edu It is plausible that carbamic acid, bis(1-methylethyl)-, with its bulky isopropyl groups, would also favor lower aggregation states in solution. Understanding the aggregation state is crucial as it can significantly impact the reactivity and reaction mechanism. cuny.edu

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reaction mechanisms. nih.gov By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate.

Transition State Analysis and Energy Profiles for Carbamate Formation

The formation of carbamates from the reaction of a secondary amine, such as diisopropylamine, with carbon dioxide is a key reaction in various chemical processes. Transition state theory is a fundamental concept used to understand the rates of such reactions. researchgate.net Computational methods, particularly DFT, are extensively used to locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction.

For the reaction of amines with CO2, computational studies have explored various mechanistic pathways. nih.gov The reaction can proceed through a zwitterionic intermediate or via a more concerted termolecular mechanism where a second amine molecule or a solvent molecule assists in the proton transfer. The energy profile of the reaction, including the energies of reactants, intermediates, transition states, and products, can be calculated to determine the most favorable reaction pathway. While specific energy profiles for the formation of carbamic acid, bis(1-methylethyl)- were not found in the search results, studies on other amines provide a general framework for understanding this process. nih.gov

Table 2: Illustrative Energy Profile Data for a Generic Amine + CO2 Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Amine + CO2) | 0 |

| Zwitterionic Intermediate | +5 to +10 |

| Transition State (Zwitterion to Carbamate) | +15 to +25 |

| Products (Carbamic Acid) | -5 to -15 |

Note: These values are for illustrative purposes and represent a typical range for amine-CO2 reactions. The actual values for diisopropylamine would require specific calculations.

Catalyst-Substrate Interactions in Carbamate Synthesis

Catalysts are often employed to enhance the rate and selectivity of carbamate synthesis. Computational chemistry is instrumental in understanding how catalysts interact with substrates to lower the activation energy of the reaction. For instance, in the synthesis of cyclic carbamates, bifunctional organocatalysts have been designed to stabilize the carbamic acid intermediate and activate it for subsequent reactions. nih.gov

Computational studies can model the interactions between the catalyst and the substrates (e.g., the amine and CO2). This involves analyzing the non-covalent interactions, such as hydrogen bonding and electrostatic interactions, that hold the catalyst-substrate complex together. By calculating the geometry and energy of this complex and the subsequent transition states, researchers can gain insights into the catalytic cycle and the origins of catalytic activity and enantioselectivity. nih.gov While no specific computational studies on the catalyzed synthesis of carbamic acid, bis(1-methylethyl)- were identified, the principles of catalyst-substrate interaction modeling are broadly applicable.

Molecular Modeling and Dynamics Simulations for Biomolecular Interactions

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the interactions between small molecules, like carbamates, and biological macromolecules such as proteins and nucleic acids. nih.govnih.govresearchgate.netnih.govrsc.orgmdpi.com These methods can provide detailed insights into binding modes, binding affinities, and the dynamic behavior of the complex at an atomic level. nih.govnih.govresearchgate.netnih.govrsc.orgmdpi.com

Although no specific molecular modeling or dynamics simulation studies focused on the interaction of carbamic acid, bis(1-methylethyl)- with biomolecules were found in the performed searches, the general methodology is well-established. Such a study would typically involve the following steps:

System Setup: A three-dimensional model of the target biomolecule (e.g., a protein) is obtained from experimental data (like X-ray crystallography or NMR) or built using homology modeling. The carbamate molecule is then placed in the binding site of the biomolecule. The entire system is then solvated in a box of water molecules, and ions are added to mimic physiological conditions.

Molecular Dynamics Simulation: The interactions between all atoms in the system are described by a force field. The simulation then calculates the forces on each atom and uses Newton's equations of motion to predict the movement of the atoms over time. This results in a trajectory that shows how the carbamate and the biomolecule interact and change conformation.

Analysis: The simulation trajectory is analyzed to determine key information such as:

The preferred binding pose of the carbamate.

The specific amino acid residues involved in the interaction.

The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex.

The binding free energy, which is a measure of the affinity of the carbamate for the biomolecule.

Such computational studies are invaluable in drug discovery and toxicology for predicting the biological activity and potential off-target effects of small molecules.

Protein-Ligand Binding Dynamics of Carbamate Derivatives

The interaction between a small molecule (ligand) and a protein is a dynamic process central to pharmacology and biochemistry. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are crucial for elucidating the specifics of these interactions for carbamate derivatives.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site, estimating the strength of the interaction, often expressed as a binding affinity or docking score. nih.govnih.gov For carbamate derivatives, which are known to act as inhibitors for enzymes like acetylcholinesterase (AChE), docking studies can identify the key amino acid residues involved in binding. mdpi.complos.org These interactions often involve a combination of hydrogen bonds, with the carbamate's carbonyl oxygen acting as a hydrogen bond acceptor, and hydrophobic interactions with the alkyl groups. nih.gov

Following docking, molecular dynamics (MD) simulations provide a time-resolved view of the protein-ligand complex, revealing its stability and the fluctuations of atoms over time. nih.govplos.org An MD simulation can confirm whether the binding pose predicted by docking is stable or if the ligand shifts to a different conformation. nih.gov By calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can assess the stability of the complex. nih.gov Furthermore, advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to calculate the free energy of binding, offering a more accurate prediction of binding affinity. nih.gov Unbiased MD simulations have also been used to explore the entire binding process, capturing the ligand's approach and entry into the binding pocket, which can reveal intermediate binding states. nih.gov Recent deep learning approaches have even begun to correlate ligand-induced changes in protein dynamics directly with binding affinities. arxiv.org

| Computational Method | System Studied | Key Findings & Observations | Reference |

|---|---|---|---|

| Molecular Docking | Carbamate compounds with acetylcholinesterase (AChE) | Identified binding to the catalytic triad (B1167595) in the active site as key for inhibition. The carbonyl carbon of the carbamate is oriented for nucleophilic attack by Ser200. | mdpi.com |

| Molecular Docking | Designed carbamate derivatives with AChE | Predicted binding scores for novel designed inhibitors, with the most promising compound (M6) showing a better docking score (−11.200 kcal/mol) than the control drug Donepezil (−10.800 kcal/mol). | plos.org |

| Molecular Dynamics (MD) Simulation | Top-scoring carbamate-AChE complex | 100 ns simulations were used to validate the stability of the docked pose, confirming that the designed ligand remains consistently bound within the active site. | plos.orgnih.gov |

| Dynamic Docking (McMD) | β2-adrenergic receptor with its antagonist | Sampled a wide array of ligand-bound and unbound structures, identifying multiple stable and meta-stable binding configurations, with the most stable matching the experimental pose. | nih.gov |

Conformational Analysis of Carbamate-Containing Biomacromolecules

The function of biomacromolecules like proteins is intrinsically linked to their three-dimensional structure and conformational flexibility. nih.govyoutube.com The binding of a ligand or a post-translational modification can significantly alter a protein's conformational landscape, thereby modulating its activity. nih.gov Computational methods are essential for understanding how the presence of a carbamate moiety—either as part of a bound ligand or as a covalent modification—affects the structure and dynamics of a protein.

Molecular dynamics (MD) simulations are the primary tool for studying these conformational changes. By simulating the movements of every atom in the protein-ligand system over time, MD can reveal how binding influences the flexibility of different regions of the protein, such as flexible linker regions or entire domains. youtube.com For example, the binding of a carbamate-containing inhibitor might stabilize a specific conformation of an enzyme's active site, locking it in an inactive state. Conversely, a carbamate modification on a protein's surface could induce a conformational change that either activates or deactivates it by altering its interaction with other proteins or substrates. nih.gov

Theoretical Prediction of Carbamate Post-Translational Modifications

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which dramatically expand their functional diversity. vub.be One such modification is carbamylation, the addition of a carbamate group, which can occur non-enzymatically through the reaction of carbon dioxide with the free amine groups of a protein's N-terminus or lysine (B10760008) side chains. wikipedia.orgnih.gov Due to the labile nature of this modification, its experimental detection can be challenging. nih.gov

Computational and theoretical approaches offer a promising avenue for predicting which proteins and which specific sites are susceptible to carbamylation. nih.govnih.gov In silico prediction tools can be developed based on the amino acid sequence and structural features of proteins. nih.gov These models are often trained on experimentally verified PTM sites to recognize common sequence motifs or structural environments that predispose a site to modification. nih.govnih.gov For carbamylation, predictors might look for lysine residues that are solvent-accessible and have a pKa value that favors the neutral amine state required for the nucleophilic attack on CO2. nih.gov

Computational modeling has been used to suggest that a significant number of proteins could bind CO2 via carbamylation. nih.gov These predictive methods can help distinguish between different types of potential modification sites, such as labile, solvent-exposed sites that may act as CO2 sensors, and more stable, buried sites, which might be coordinated by metal ions. nih.gov The development of these theoretical tools is crucial for generating hypotheses and guiding experimental efforts to discover new carbamylated proteins and understand their regulatory roles in cellular processes. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies through In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a powerful framework for developing these relationships computationally. vu.nl For carbamates, QSAR has been extensively used to build predictive models for various biological endpoints, including enzyme inhibition and toxicity. mdpi.complos.org

A QSAR study begins by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecules, such as their physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges, HOMO/LUMO energies calculated with Density Functional Theory), and structural features (e.g., connectivity indices, molecular shape). mdpi.comresearchgate.netnih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity (often expressed as pIC50). plos.orgnih.gov

The resulting QSAR model can be used to predict the activity of new, untested compounds and to provide insights into the structural features that are either beneficial or detrimental to activity. nih.govmdpi.com For instance, a QSAR study on carbamate-appended N-alkylsulphonamides found that the presence of an N-isopropyl group (as in diisopropyl carbamate) was unfavorable for the inhibitory activity being studied. researchgate.net This type of insight is invaluable for guiding the design of more potent and selective molecules. The robustness and predictive power of a QSAR model are rigorously assessed using internal and external validation techniques, with statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²) being key indicators of model quality. mdpi.complos.org

| Carbamate Series / Target | Statistical Parameters | Key Insight from Model | Reference |

|---|---|---|---|

| Carbamate derivatives / Toxicity in rats (AChE inhibition) | R² = 0.6584, Q²_LOO = 0.6289 | Model relates DFT-derived electronic descriptors to in vivo toxicity, enabling prediction for new compounds. | mdpi.com |

| Carbamate derivatives / AChE inhibition | R² = 0.81, R²_adj = 0.78, Q²_cv = 0.56, R²_Test = 0.82 | A robust model was developed to guide the design of new, potent AChE inhibitors. | plos.orgnih.gov |

| Coumarin derivatives / Antifungal activity | r² = 0.86, q²(cv) = 0.64 | Demonstrated that the presence of short aliphatic chains and electron-withdrawing groups favors antifungal activity. | nih.gov |

Environmental Dynamics and Degradation Pathways of Carbamates

Environmental Distribution and Persistence Mechanisms

The environmental distribution and persistence of carbamates are influenced by a combination of their physicochemical properties and the characteristics of the receiving environmental compartments.

The mobility of carbamates in the soil environment, which dictates their potential for leaching into groundwater or removal by surface run-off, is largely governed by their solubility in water and their adsorption to soil particles.

Leaching: Generally, the leaching potential of a carbamate (B1207046) is proportional to its water solubility and inversely related to its tendency to adsorb to soil. Carbamates with higher water solubility and lower adsorption coefficients are more likely to move through the soil profile with infiltrating water.

Adsorption: The primary mechanism for the adsorption of carbamates in soil is the interaction with soil organic matter. Consequently, soils with higher organic matter content tend to exhibit greater adsorption of carbamates, which reduces their availability for leaching and run-off. The specific adsorption characteristics of "Carbamic acid, bis(1-methylethyl)-" would depend on its unique molecular structure and polarity.

Run-off: Run-off potential is influenced by factors such as the intensity and frequency of rainfall, soil type, and agricultural practices. Carbamates that are less strongly adsorbed to soil particles are more susceptible to being transported from treated areas via surface water flow.

Table 1: Physicochemical Properties Influencing the Environmental Mobility of Carbamates

| Property | Influence on Environmental Mobility |

| Water Solubility | Higher solubility can lead to increased leaching potential. |

| Soil Adsorption Coefficient (Koc) | Higher Koc values, indicating strong adsorption to organic carbon, reduce leaching and run-off. |

| Polarity | More polar compounds tend to be more water-soluble and less adsorbed to non-polar soil components. |

It is important to note that without specific experimental data on the water solubility and soil adsorption coefficient for "Carbamic acid, bis(1-methylethyl)-", its precise behavior regarding leaching, adsorption, and run-off cannot be definitively stated.

Volatilization, the process by which a substance evaporates from soil or water surfaces into the atmosphere, can be a significant dissipation pathway for some carbamates. This characteristic is primarily dependent on the compound's vapor pressure and Henry's Law constant. Carbamates with a higher vapor pressure tend to be more volatile, especially from moist soil surfaces. For some related thiocarbamates, volatilization is a major loss process unless the compound is incorporated into the soil nih.gov. The specific volatilization potential of "Carbamic acid, bis(1-methylethyl)-" would require measurement of its vapor pressure.

Biotic Degradation of Carbamate Structures

The primary mechanism for the breakdown of many carbamates in the environment is biotic degradation by microorganisms.

Soil and water microorganisms can utilize carbamates as a source of carbon and nitrogen, leading to their degradation. A variety of bacterial and fungal species have been identified that are capable of degrading a wide range of carbamates nih.gov. The repeated application of a specific carbamate to an environment can lead to the adaptation of the microbial community, resulting in an accelerated rate of degradation.

A key step in the microbial degradation of many carbamates is the enzymatic hydrolysis of the carbamate ester linkage. This reaction is catalyzed by a group of enzymes known as carbamate hydrolases. Several genes encoding for these enzymes have been identified in soil bacteria, including cehA, cahA, and mcbA nih.gov. These enzymes exhibit varying substrate specificities. For instance, some carbamate hydrolases have been shown to be effective against N-methylcarbamates nih.gov. The susceptibility of "Carbamic acid, bis(1-methylethyl)-" to hydrolysis by these specific enzymes has not been reported. The structure of the substituent groups on the carbamate nitrogen can significantly influence the rate of enzymatic hydrolysis d-nb.info.

Table 2: Examples of Carbamate Hydrolases and their General Function

| Enzyme/Gene | General Function |

| CehA | Catalyzes the hydrolysis of the ester linkage in carbamate compounds. researchgate.net |

| CahA | A carbamate hydrolase involved in the microbial degradation of carbamates. nih.gov |

| McbA | Another identified carbamate hydrolase contributing to the breakdown of carbamate structures in the environment. nih.gov |

The microbial detoxification of carbamates typically begins with the hydrolysis of the ester bond, which breaks the molecule into an alcohol or phenol, an amine, and carbon dioxide. This initial step generally results in a significant reduction in the compound's toxicity. Following hydrolysis, the resulting fragments are usually further metabolized by the microorganisms through various common metabolic pathways, ultimately leading to their complete mineralization. The specific metabolic pathway for "Carbamic acid, bis(1-methylethyl)-" would likely involve its hydrolysis into diisopropylamine (B44863), an alcohol, and carbon dioxide, followed by the further degradation of these intermediates. Evidence from related compounds suggests that metabolic transformation can occur in biological systems, such as in liver microsomes researchgate.net.

Information on the Environmental Degradation of "Carbamic acid, bis(1-methylethyl)-" is Limited

The initial step in the breakdown of many carbamate compounds in the environment is typically hydrolysis, a chemical reaction with water that cleaves the ester or amide bond. nih.govnih.gov This process is influenced by factors such as the pH of the water and soil, temperature, and the presence of microorganisms. nih.gov Generally, for carbamates, this would result in the formation of an alcohol and a carbamic acid, which is often unstable and further degrades to an amine and carbon dioxide. In the case of Carbamic acid, bis(1-methylethyl)-, the expected primary products would be isopropanol (B130326) and diisopropylamine.

Isopropanol is considered to be readily biodegradable and is not expected to persist in the environment. ashland.comDiisopropylamine is a secondary amine used in the synthesis of some herbicides. wikipedia.org While it is a chemical of interest, specific studies detailing its fate as a metabolite of diisopropylcarbamate are scarce.

The other major abiotic degradation process for many organic compounds in the environment is photodegradation, which is breakdown induced by sunlight. nih.gov This can occur directly, when the molecule absorbs light, or indirectly, through reactions with other light-activated molecules in the environment. mdpi.comrsc.org The specific mechanisms and the resulting degradation products are highly dependent on the chemical structure of the compound and the environmental conditions. mdpi.com However, no specific studies on the photodegradation of Carbamic acid, bis(1-methylethyl)- were identified.

Due to this absence of specific research on "Carbamic acid, bis(1-methylethyl)-", a detailed and scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound cannot be generated at this time. The creation of such an article would necessitate speculation based on the behavior of other, structurally different carbamates, which would not meet the required standard of scientific accuracy for the specified compound.

Insufficient Information to Generate a Detailed Report on "Carbamic acid, bis(1-methylethyl)-"

Following a comprehensive search for scholarly and scientific data, it has been determined that there is a significant lack of specific analytical methodologies published for the chemical compound "Carbamic acid, bis(1-methylethyl)-". The majority of available research on carbamate analysis focuses extensively on carbamate pesticides and insecticides, which possess different structural properties and therefore necessitate distinct analytical techniques.

While general analytical methods for the broader class of carbamates are well-documented, these are not directly applicable to "Carbamic acid, bis(1-methylethyl)-" with the level of scientific accuracy and detail required for the requested article. Extrapolation of these methods would not meet the standards of a thorough and scientifically rigorous report.

The search included queries for synonyms such as "diisopropyl carbamate" and explored various scientific databases. The results consistently indicate that detailed research on the chromatographic separation and mass spectrometric detection of this specific compound is not widely available in the public domain. Therefore, it is not feasible to construct an article that adheres to the user's detailed outline and quality standards.

Advanced Analytical Methodologies for Carbamate Detection and Quantification

Mass Spectrometry Approaches for Identification and Quantification

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the analysis of chemical compounds, including carbamates like Diisopropyl carbamate (B1207046). escholarship.org Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) and Orbitrap-based systems, provide exceptional mass accuracy and resolving power. nih.gov This allows for the determination of the elemental composition of a molecule with high confidence from its accurate mass measurement, a critical step in identifying unknown compounds or confirming the presence of specific analytes in complex mixtures. escholarship.org

For Diisopropyl carbamate, HRMS can provide a highly accurate mass measurement of its molecular ion, which helps in distinguishing it from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. The high resolving power of HRMS is also capable of separating isotopic clusters, where peaks are separated by approximately 1 Da due to the natural abundance of isotopes like Carbon-13. nih.gov This detailed isotopic pattern serves as an additional confirmation of the compound's elemental composition. nih.govyoutube.com The sensitivity of HRMS enables both targeted quantification and non-targeted screening for potential exposure agents and their metabolites within a single analytical run. escholarship.org Effective analysis often requires meticulous sample preparation to minimize the presence of small-molecule adducts and promote desolvation during the ionization process, which can be achieved by heating the ion source or through collisional activation with an inert gas. nih.gov

Sample Preparation and Extraction Protocols

Effective sample preparation is a prerequisite for accurate and reliable analysis. The goal is to isolate the target analyte, such as Diisopropyl carbamate, from the sample matrix, concentrate it, and remove interfering substances that could compromise the analytical results.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a solution. orochem.com The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. epa.gov Interfering compounds are washed away, and the analyte of interest is then eluted with a different solvent. orochem.comyoutube.com

The choice of sorbent is critical for successful extraction. For carbamates, various sorbents have been utilized, including C18, porous organic polymers, and graphitized carbon. orochem.comnih.govnih.gov A micro-solid-phase extraction (μ-SPE) method using a C18 sorbent has been shown to be highly efficient for extracting carbamates from soil samples, achieving very low detection limits. nih.gov Similarly, a method using a porous organic polymer as the adsorbent was effective for extracting carbamates from complex matrices like milk, wine, and juice. nih.gov Optimization of parameters such as sample pH, volume, flow rate, and the type and volume of the elution solvent is essential to achieve high recovery and reproducibility. nih.govnih.gov

The performance of SPE for carbamate analysis is demonstrated by the following research findings for related carbamate compounds.

| Parameter | Finding for Related Carbamates | Sample Matrix | Sorbent | Reference |

|---|---|---|---|---|

| Linearity Range | 0.5 to 320.0 ng/mL | Milk, White Wine, Juice | Porous Organic Polymer | nih.gov |

| Limits of Detection (LOD) | 0.06 to 0.40 ng/mL | Milk, White Wine, Juice | Porous Organic Polymer | nih.gov |

| Method Recoveries | 82.0% - 110.0% | Milk, White Wine, Juice | Porous Organic Polymer | nih.gov |

| Limits of Detection (LOD) | 0.01 to 0.40 ng/g | Soil | C18 | nih.gov |

| Linearity Range | 2 to 200 ng/g | Soil | C18 | nih.gov |

| Relative Standard Deviation (RSD) | ≤ 11% | Soil | C18 | nih.gov |

QuEChERS Methodology Optimization

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach, initially developed for pesticide residue analysis in food. gcms.czteledynetekmar.com It has gained widespread acceptance due to its simplicity, low solvent consumption, and high sample throughput. teledynetekmar.comsigmaaldrich.com The procedure involves two main steps: an initial extraction and a subsequent cleanup step known as dispersive solid-phase extraction (dSPE). gcms.czsigmaaldrich.com

In the first step, the sample is homogenized and then extracted with a solvent, typically acetonitrile (B52724), in a tube containing extraction salts. teledynetekmar.comsigmaaldrich.com After shaking and centrifugation, an aliquot of the supernatant (the acetonitrile layer) is transferred to a second tube for the dSPE cleanup. gcms.czsigmaaldrich.com This cleanup step involves adding specific sorbents to remove matrix interferences like organic acids, sugars, lipids, and pigments. gcms.czsigmaaldrich.com Common sorbents include primary secondary amine (PSA) to remove sugars and acids, C18 to remove fats, and graphitized carbon black (GCB) to remove pigments. gcms.czmagtech.com.cn The selection and amount of these sorbents must be optimized for the specific matrix and analyte. For instance, a modified QuEChERS method has been successfully developed for the determination of 28 different carbamates in aromatic herbs, demonstrating recoveries higher than 72% and quantification limits as low as 2 μg/kg. nih.gov

The general steps for the QuEChERS methodology are summarized below.

| Step | Description | Common Materials | Reference |

|---|---|---|---|

| 1. Homogenization & Weighing | A representative sample is homogenized to increase surface area. A specific amount (e.g., 10-15 g) is weighed into a centrifuge tube. | Homogenizer, 50 mL centrifuge tube | teledynetekmar.com |

| 2. Solvent Extraction | An extraction solvent and any internal standards are added. The tube is shaken vigorously. | Acetonitrile | sigmaaldrich.com |

| 3. Salting Out | Extraction salts are added to induce phase separation between the aqueous and organic layers. The mixture is shaken and centrifuged. | Magnesium sulfate, sodium chloride, sodium citrate | gcms.cz |

| 4. Dispersive SPE (dSPE) Cleanup | An aliquot of the supernatant is transferred to a new tube containing dSPE sorbents to remove interferences. | PSA, C18, GCB | gcms.czsigmaaldrich.com |

| 5. Final Analysis | After shaking and centrifugation, the final extract is ready for analysis by techniques like GC-MS or LC-MS. | GC-MS/MS or LC-MS/MS system | sigmaaldrich.com |

Magnetic Solid-Phase Extraction (MSPE)

Magnetic Solid-Phase Extraction (MSPE) is an advanced form of SPE that utilizes magnetic or magnet-responsive sorbents. researchgate.netnih.gov This approach simplifies the separation process, as the sorbent with the adsorbed analyte can be easily isolated from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. nih.gov

Recent research has focused on developing novel magnetic sorbents with high extraction efficiency for carbamates. researchgate.netnih.gov One promising approach involves using magnetic metal-organic frameworks (MOFs), which offer high surface area and tunable porosity. researchgate.netnih.govnih.gov For example, a magnetic MOF derived from terephthalic acid ligand demonstrated excellent extraction efficiency for seven different carbamate pesticides, with high adsorption capacities. researchgate.netnih.govnih.gov Another strategy involves producing magnetic nanoparticles coated with silica (B1680970) and functionalized with different chemical groups (e.g., octyl, cyanopropyl) to target specific analytes. qu.edu.qaepa.gov The efficiency of pesticide removal was found to be dependent on the grafted functional group. qu.edu.qa

The MSPE method coupled with HPLC has shown outstanding analytical performance for carbamate analysis, as detailed in the table below. researchgate.netnih.govnih.gov

| Parameter | Performance for Related Carbamates (MSPE-HPLC) | Reference |

|---|---|---|

| Linear Range | 0.015 - 1000 µg/L | researchgate.netnih.govnih.gov |

| Limits of Detection (LOD) | 0.005 - 0.090 µg/L | researchgate.netnih.govnih.gov |

| Limits of Quantitation (LOQ) | 0.015 - 0.300 µg/L | researchgate.netnih.govnih.gov |

| Enrichment Factors | Up to 184 | researchgate.netnih.govnih.gov |

| Recoveries | 71.5% - 122.8% | researchgate.netnih.govnih.gov |

| Intra-day RSD | < 6.7% | researchgate.netnih.govnih.gov |

| Inter-day RSD | < 9.4% | researchgate.netnih.govnih.gov |

Emerging Spectroscopic and Colorimetric Detection Methods

While chromatographic methods coupled with mass spectrometry are the gold standard for quantification, there is a growing demand for rapid, low-cost, and portable screening methods. Emerging spectroscopic and colorimetric techniques aim to meet this need.

One strategy for carbamate detection is based on the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov Carbamates can inhibit the activity of AChE, which normally catalyzes the hydrolysis of substrates like acetylcholine. nih.gov In a sensor array, this inhibition prevents a subsequent reaction that produces a color change, allowing for the colorimetric detection of carbamates. nih.gov

Another approach is digital image colorimetry, which can be coupled with extraction techniques like MSPE for fast screening. researchgate.netnih.govnih.gov In one such method, carbamates are subjected to a diazotization reaction after extraction, leading to a colored product. researchgate.netnih.gov A digital image of the solution is then taken, and the color intensity is analyzed to screen for contamination, with detection limits reported in the range of 1.0-18.0 μg/L for certain carbamates. nih.govresearchgate.net

Electrochemical methods are also being developed for rapid detection. For instance, a microchip electrophoresis system with amperometric detection (ME-AD) was used to detect the hydrolysis products of carbamates. nih.gov This system could separate and detect the products (m-cresol and α-naphthol) in under 80 seconds, demonstrating its potential for on-site analysis. nih.gov These emerging methods offer promising alternatives for initial screening before confirmatory analysis. researchgate.net

Non Clinical Applications and Mechanistic Studies of Carbamate Derivatives

Carbamates as Protecting Groups in Organic and Peptide Synthesis

Carbamates are a cornerstone of modern organic and peptide synthesis, primarily serving as highly effective protecting groups for amines. acs.orgyoutube.com The core utility of a carbamate (B1207046) in this role stems from its ability to "tame" the high reactivity and basicity of the amine's nitrogen lone pair by delocalizing it through resonance into the adjacent carbonyl group. youtube.com This electronic effect renders the protected amine non-nucleophilic and stable under a wide array of reaction conditions, preventing undesirable side reactions during complex, multi-step syntheses. acs.orgyoutube.com

The strategic advantage of carbamates lies in the diverse and mild conditions under which they can be cleaved, allowing for orthogonal protection strategies. This is particularly crucial in solid-phase peptide synthesis (SPPS), where different protecting groups must be removed sequentially without affecting others. nih.govyoutube.com The most prevalent carbamate protecting groups include tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). youtube.comyoutube.comlibretexts.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is readily removed with strong acids like trifluoroacetic acid (TFA). youtube.comlibretexts.org Conversely, the Fmoc group is installed using fluorenylmethyloxycarbonyl chloride and is cleaved under basic conditions, commonly with a solution of piperidine (B6355638). libretexts.org The Cbz group is introduced via benzyl (B1604629) chloroformate and removed by catalytic hydrogenolysis. libretexts.org This variety allows chemists to design synthetic routes where one type of protecting group can be removed while others remain intact, a fundamental principle for constructing complex molecules like peptides. youtube.com

Interactive Table: Common Carbamate Protecting Groups in Synthesis

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions |

| tert-butyloxycarbonyl | Boc | (CH₃)₃CO-C(O)- | Di-tert-butyl dicarbonate | Strong acid (e.g., Trifluoroacetic acid) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O-C(O)- | Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂O-C(O)- | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |

Role in Materials Science and Polymer Chemistry

Carbamates, including derivatives like Carbamic acid, bis(1-methylethyl)-, are pivotal intermediates in materials science, particularly as precursors for polyurethanes (PUs). wikipedia.orgacs.org Polyurethanes, which are defined by the presence of multiple carbamate (urethane) linkages in their polymer backbone, are a versatile class of plastics with widespread applications. wikipedia.orgacs.org

A significant area of research focuses on non-isocyanate routes for PU synthesis to avoid the use of toxic phosgene (B1210022), which is traditionally used to produce isocyanate monomers. sintef.nonih.gov In these alternative pathways, carbamates serve as key precursors. rsc.org One prominent method is the thermal decomposition (thermolysis) of carbamates to generate the corresponding isocyanates and an alcohol. mdpi.combutlerov.comresearchgate.net This process is often reversible and can be conducted in either the gas or liquid phase, sometimes with catalysts to lower the required temperature, which can range from 200 to 450°C. butlerov.comresearchgate.net The generated isocyanates can then be used in conventional polyurethane production. nih.gov

Carbamates can also be used in polycondensation reactions with diols to form polyurethanes directly, bypassing the isocyanate step altogether. rsc.org This approach is a key aspect of developing "non-isocyanate polyurethanes" (NIPUs). rsc.org Furthermore, in the context of recycling, polyurethane waste can be chemically broken down via alcoholysis into a mixture that includes carbamates, which can then be isolated and thermally converted back into valuable isocyanate precursors. sintef.no

While the conversion of carbonates to carbamates is a more common synthetic transformation, processes exist for the synthesis of carbonate derivatives from carbamates. These methods are often part of broader synthetic strategies. For instance, stable and highly active crystalline reagents like 1-alkoxycarbonyl-3-nitro-1,2,4-triazole, which are themselves carbamate derivatives, have been developed as transfer reagents. acs.org These reagents are not only useful for the rapid and efficient synthesis of other carbamates but can also be employed for the preparation of carbonates and thiocarbonates. acs.org

Another route involves the ring-opening of cyclic carbonates with unprotected amino acids in water, which efficiently produces highly functionalized carbamates. blogspot.com While this reaction primarily forms carbamates, the interplay between carbonate and carbamate functionalities is central to the transformation. Methodologies utilizing reagents like p-nitrophenyl chloroformate react with alcohols to form activated mixed carbonates, which are then used to synthesize a wide range of carbamates. acs.orgnih.gov These examples highlight the chemical interchangeability and precursor relationship between the two functional groups in specific synthetic contexts.

Enzyme Inhibition Studies (In Vitro and In Silico)

Carbamate derivatives are a well-established class of cholinesterase inhibitors, targeting enzymes crucial for regulating neurotransmission, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.orgnih.gov The primary mechanism of inhibition is typically pseudo-irreversible, involving the covalent modification of the enzyme's active site. acs.orgresearchgate.net

The process begins with the carbamate inhibitor entering the enzyme's active site, where the catalytic serine residue performs a nucleophilic attack on the carbamate's carbonyl carbon. acs.orgresearchgate.net This results in the transfer of the carbamoyl (B1232498) moiety to the serine residue, forming a stable carbamylated enzyme complex, and the release of the alcohol portion of the carbamate. researchgate.net This carbamylated enzyme is temporarily inactivated and unable to hydrolyze its natural substrate, acetylcholine. acs.orgnih.gov

The inhibition is termed "pseudo-irreversible" because the carbamylated enzyme can be regenerated, but the hydrolysis of the carbamoyl-serine bond is significantly slower (taking minutes to hours) compared to the rapid deacetylation that occurs during normal substrate turnover. acs.orgyoutube.com The rate of this slow regeneration, or decarbamylation, varies depending on the specific structure of the carbamate inhibitor. youtube.com While many carbamates inhibit both AChE and BChE through this carbamoylation mechanism, some derivatives, like certain phenothiazine (B1677639) carbamates, have been shown to exhibit a different, reversible inhibition mechanism specifically for BChE, which does not involve covalent bond formation. acs.orgacs.org

Interactive Table: Mechanism of Cholinesterase Inhibition by Carbamates

| Step | Description | Chemical Representation |

| 1. Binding | The carbamate inhibitor (R¹R²NCO-OR³) binds non-covalently to the cholinesterase active site. | E + I ⇌ E·I |

| 2. Carbamoylation | The active site serine (E-Ser-OH) attacks the carbamate, forming a covalent bond and releasing the alcohol (R³OH). | E·I → E-Ser-CO-NR¹R² + R³OH |

| 3. Inhibition | The resulting carbamylated enzyme is inactive. | E-Ser-CO-NR¹R² (Inactive) |

| 4. Decarbamylation | Slow hydrolysis by water regenerates the active enzyme. | E-Ser-CO-NR¹R² + H₂O → E-Ser-OH + R¹R²NCOOH |

Beyond their well-known effects on cholinesterases, carbamate derivatives have been investigated as inhibitors of various other enzymes, demonstrating the versatility of this chemical scaffold in drug design. Key targets include enzymes within the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govacs.orgnih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase responsible for breaking down anandamide (B1667382) and other bioactive fatty acid amides. nih.govescholarship.org Carbamate-based compounds, such as the well-studied URB597, have been developed as potent and selective FAAH inhibitors. researchgate.netescholarship.org Similar to cholinesterase inhibition, the mechanism often involves the carbamoylation of a catalytic serine residue within the FAAH active site, leading to inactivation of the enzyme. nih.gov This inhibition increases the levels of endogenous anandamide, producing therapeutic effects such as analgesia and anxiolysis. researchgate.net

Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. acs.orgnih.gov Inhibition of MAGL is a therapeutic strategy for neuroinflammation and other neurological disorders. acs.orgmdpi.com Numerous carbamate-based inhibitors have been designed to target MAGL, often irreversibly, through the carbamoylation of the enzyme's catalytic serine (Ser122). nih.govmdpi.com Compounds like the piperidine carbamate JZL184 and various trifluoromethyl glycol carbamates have shown high potency and selectivity for MAGL. acs.orgnih.gov

Other Enzymes: The inhibitory activity of carbamates extends to other enzyme families as well. For example, some carbamate derivatives have been identified as inhibitors of carbonic anhydrases. Additionally, certain carbamate-containing drugs function as antineoplastics by different mechanisms; for instance, capecitabine (B1668275) is a prodrug that is converted into the cytotoxic agent 5-fluorouracil, which inhibits DNA synthesis. nih.gov The muscle relaxant methocarbamol (B1676395) is also a carbamate derivative believed to exert its effects in part through CNS depression. nih.gov

Investigation of Antimicrobial and Anticancer Properties in Cellular Models

Extensive searches of scientific databases did not yield any studies investigating the antimicrobial or anticancer properties of Carbamic acid, bis(1-methylethyl)- in cellular models. Research on the biological activities of carbamates typically focuses on more complex molecules where the carbamate moiety is part of a larger pharmacophore.

There are no available research articles or data detailing the in vitro anti-proliferative activity of Carbamic acid, bis(1-methylethyl)- against any cancer cell lines. Standard assays used to evaluate such activity, like MTT or BrdU incorporation assays, have not been reported for this specific compound.

No studies have been published that link Carbamic acid, bis(1-methylethyl)- to the PI3K/AKT/mTOR signaling pathway or any other specific molecular mechanism in cancer cells. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govmdpi.comnih.gov While many natural and synthetic compounds are investigated for their potential to inhibit this pathway, Carbamic acid, bis(1-methylethyl)- has not been a subject of such research. nih.govmdpi.com

Carbamate Functionality in Chemical Probe Development

A review of the literature indicates that Carbamic acid, bis(1-methylethyl)- is not utilized in the development of chemical probes. Although the carbamate functional group is present in some chemical probes, these are typically more complex molecules designed for specific biological targets. nih.gov Chemical probes are essential small-molecule tools used to study biological systems and require specific properties, such as high potency and selectivity for a target protein, which have not been characterized for Carbamic acid, bis(1-methylethyl)- .

Biological Regulation via Protein Carbamylation (Non-Enzymatic)

Protein carbamylation is a non-enzymatic post-translational modification where a carbamoyl group is added to the free amino groups of proteins, most commonly the N-terminus or the ε-amino group of lysine (B10760008) residues. creative-proteomics.comfrontiersin.org This process is primarily driven by the reaction of proteins with isocyanic acid. ionsource.comcaymanchem.com

Isocyanic acid can be generated in the body from two main sources: the spontaneous dissociation of urea (B33335) and the oxidation of thiocyanate (B1210189) by the enzyme myeloperoxidase, particularly at sites of inflammation. frontiersin.orgcaymanchem.com The accumulation of carbamylated proteins is associated with several pathological conditions, including chronic kidney disease and atherosclerosis, as the modification can alter protein structure, function, and stability. caymanchem.comnih.gov For instance, carbamylation can affect protein charge, leading to changes in hydrophobicity and fragmentation patterns in mass spectrometry analysis. nih.gov It is considered a hallmark of molecular aging and can induce changes in protein and cellular properties. creative-proteomics.comnih.gov

It is crucial to note that while this is a known mechanism of non-enzymatic protein modification, there are no specific studies in the scientific literature that demonstrate or investigate the role of Carbamic acid, bis(1-methylethyl)- in the process of protein carbamylation. The research exclusively points to isocyanic acid as the primary reactant in biological carbamylation.

Future Research Directions and Emerging Trends in Carbamate Science

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of carbamates is moving beyond traditional methods, with a strong emphasis on green chemistry principles, catalytic efficiency, and atom economy. Future research is centered on developing pathways that are not only high-yielding but also minimize hazardous reagents and byproducts.

Key research thrusts include:

CO2 as a C1 Building Block: A significant trend is the utilization of carbon dioxide (CO2) as a safe, abundant, and renewable C1 source for carbamate (B1207046) synthesis. organic-chemistry.orgacs.org Research focuses on direct conversion pathways that react CO2 with amines and alcohols or alkyl halides. organic-chemistry.orgacs.org Continuous-flow methodologies are being developed to utilize CO2 efficiently, reducing reaction times and improving safety by avoiding the handling of toxic intermediates like isocyanates. acs.org

Advanced Catalytic Systems: The development of novel catalysts is crucial for activating less reactive precursors and enabling milder reaction conditions. This includes research into nickel-based systems for dehydrative urethane (B1682113) formation and the use of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) to facilitate three-component couplings. organic-chemistry.orgnih.gov Metal-free approaches, such as using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as both a CO2 capture agent and a catalyst, are also gaining traction. organic-chemistry.org

Flow Chemistry and Process Intensification: Continuous-flow synthesis offers a safer and more efficient alternative to traditional batch processes, particularly for reactions involving hazardous materials or gases like CO2. acs.org This approach allows for precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times. acs.org

Selective Synthesis: Achieving high selectivity remains a key challenge. Future work will focus on reagents and catalysts that enable selective N-alkoxycarbonylation of amines without side reactions. organic-chemistry.org For instance, O-alkyl S-(pyridin-2-yl)carbonothiolates have been shown to selectively protect amino groups at room temperature. organic-chemistry.org

These advancements promise to make the synthesis of carbamates, including diisopropyl carbamate, more sustainable and economically viable.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry has become an indispensable tool for accelerating research in carbamate science. By providing deep mechanistic insights and predicting molecular properties, these approaches guide experimental efforts, saving time and resources.

Future directions in this area involve:

Quantum Chemical Methods: Techniques like Density Functional Theory (DFT) are being used to investigate the electronic and steric effects on carbamate stability, which is particularly relevant for applications such as CO2 capture. nih.gov Computational studies help elucidate reaction pathways, identify transition states, and validate experimental findings, as demonstrated in the Pd-catalyzed formation of carbamate derivatives. mdpi.com

Predictive Modeling of Properties: Researchers are combining spectroscopic methods (e.g., NMR, IR, VCD) with DFT calculations to understand the conformational landscape of carbamates. acs.orgchemrxiv.org This knowledge is critical for designing sequence-defined polymers with specific folding and functional properties. acs.org

Molecular Dynamics and Free Energy Calculations: Molecular dynamics simulations are used to examine the stability of carbamate adducts when bound to biological targets, such as enzymes or receptors. acs.org Alchemical free energy calculations can predict the binding affinity of carbamate derivatives, guiding the design of potent and selective inhibitors for various enzymes. acs.org

The synergy between computational modeling and experimental work is crucial for designing next-generation carbamates with tailored functionalities, from improved catalysts to highly specific enzyme inhibitors.

Innovative Bioremediation Strategies for Environmental Contamination

Given the widespread use of carbamate-based pesticides, developing effective and eco-friendly methods for their removal from the environment is a global priority. bohrium.com Bioremediation, which harnesses the metabolic activity of microorganisms, offers a promising and sustainable solution.

Emerging trends in this field include:

Enzymatic Degradation: The primary mechanism for carbamate breakdown is hydrolysis, catalyzed by enzymes known as carbamate hydrolases. bohrium.complos.org Research is focused on identifying and characterizing novel hydrolases from diverse microbial sources. nih.govresearchgate.net Key enzymes that have been identified include methyl carbamate-degrading hydrolase (MCD), CehA, and CahA. bohrium.comresearchgate.net The robust nature and catalytic promiscuity of enzymes like MCD suggest they could be exploited for various biotechnological applications. researchgate.net

Microbial Degradation: A variety of bacterial and fungal species are capable of degrading carbamates. bohrium.comresearchgate.net Studies have identified potent strains, such as those from the genera Pseudomonas, Bacillus, and Achromobacter, that can use carbamates as a source of carbon and nitrogen. researchgate.netresearchgate.net Functional metagenomics is being used to explore the vast, uncultivated microbial populations in environments like soil and bovine rumen to discover new carbamate-degrading enzymes. plos.orgnih.gov

Genetic and Molecular Approaches: To enhance bioremediation efficiency, researchers are delving into the genetic basis of carbamate degradation. bohrium.comnih.gov This involves isolating and sequencing the genes that code for key hydrolase enzymes (e.g., mcd, cehA, cahA). bohrium.com Advanced techniques like transcriptomics, metabolomics, and gene editing hold the potential to unlock new metabolic pathways and engineer microorganisms with superior degradation capabilities. bohrium.com

| Entity | Type | Carbamate(s) Degraded | Source/Reference |

|---|---|---|---|

| Achromobacter WM111 | Bacterium | Methyl carbamates | researchgate.net |

| Pseudomonas sp. | Bacterium | Aldicarb, Carbaryl (B1668338), Carbofuran | researchgate.netresearchgate.net |

| Bacillus sonorensis | Bacterium | Urea (B33335) (Ethyl Carbamate Precursor) | nih.govmdpi.com |

| River Biofilms | Microbial Community | Methomyl, Carbofuran | epa.gov |

| MCD (Methyl carbamate-degrading hydrolase) | Enzyme | Carbaryl, various carbamates | bohrium.comresearchgate.net |

| CehA / CahA | Enzyme | Carbamates | bohrium.comresearchgate.net |

Miniaturized and High-Throughput Analytical Platforms

The need for rapid, sensitive, and on-site detection of carbamates, particularly in food and environmental samples, is driving the development of advanced analytical platforms. Miniaturization and high-throughput capabilities are at the forefront of this trend.

Key developments include:

Lab-on-a-Chip (LOC) Devices: Microfluidic devices, or "labs-on-a-chip," integrate multiple analytical steps onto a single, small platform. nih.govmdpi.com These systems offer rapid analysis, require minimal sample volumes, and are portable. mdpi.commicrospectra.com For carbamate detection, LOCs have been developed that use microchip electrophoresis combined with amperometric detection, allowing for the separation and quantification of multiple pesticide residues within seconds. nih.govnih.gov

High-Throughput Screening (HTS) Assays: For analyzing large numbers of samples, HTS methods are essential. Spectrophotometric assays based on the inhibition of the enzyme acetylcholinesterase (AChE) are commonly used. mdpi.comresearchgate.net These assays can be performed in 96-microwell plates, enabling the rapid screening of dozens of samples simultaneously for the presence of AChE-inhibiting carbamates. mdpi.com

Advanced Detection and Sample Preparation: Research is focused on improving the sensitivity and selectivity of detection methods. This includes the use of ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for retrospective screening of carbamate exposure by identifying their adducts with proteins like butyrylcholinesterase in plasma. nih.gov Furthermore, new microextraction techniques are being developed for efficient sample preparation prior to analysis. nih.gov

| Platform/Technique | Principle | Key Advantage(s) | Source/Reference |

|---|---|---|---|

| Lab-on-a-Chip (LOC) | Enzymatic inhibition or microchip electrophoresis | Portability, speed, low sample volume | nih.govnih.gov |

| AChE Inhibition Microplate Assay | Spectrophotometric measurement of enzyme inhibition | High-throughput, cost-effective screening | mdpi.comresearchgate.net |

| UHPLC-MS/MS | Chromatographic separation and mass spectrometric detection of adducts | High sensitivity and specificity for exposure confirmation | nih.gov |

| Microextraction Techniques | Miniaturized liquid- or solid-phase extraction | Efficient sample concentration and cleanup | nih.gov |

Exploration of Carbamate Derivatives in Novel Non-Clinical Biological Applications

While carbamates are well-known for their use in pesticides and pharmaceuticals, ongoing research is uncovering their potential in a range of other biological and materials science contexts. The unique chemical properties of the carbamate functional group—its stability, conformational characteristics, and ability to form hydrogen bonds—make it a versatile building block. acs.org

Future research is exploring:

Enzyme Inhibition for Research Tools: Carbamates are potent inhibitors of various enzymes, notably cholinesterases (AChE and BChE) and carbonic anhydrases. nih.govtandfonline.comnih.gov This property is being leveraged to develop highly selective inhibitor probes. Such tools are invaluable in basic research for studying enzyme function, structure, and biological pathways. The differential inhibition mechanisms of some carbamates (reversible vs. pseudo-irreversible) offer a sophisticated way to probe enzyme active sites. acs.org

Materials Science and Sequence-Defined Polymers: The carbamate linkage is being explored as a backbone for creating novel polymers. acs.org Unlike traditional polymers, sequence-defined polycarbamates could be designed with precise monomer sequences, leading to materials with predictable folding patterns and sophisticated functions, analogous to proteins. acs.orgchemrxiv.org These materials could find applications in data storage, molecular transport, and smart materials. chemrxiv.org